![molecular formula C13H24N2O2 B1491102 Azetidin-3-yl(4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)methanone CAS No. 2097994-65-3](/img/structure/B1491102.png)
Azetidin-3-yl(4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)methanone
Overview
Description
Azetidin-3-yl(4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)methanone (AEMDPM) is an organic compound with a molecular formula of C13H22NO2. It is a chiral molecule and is used in many fields of science, including pharmaceuticals, biochemistry, and materials science. AEMDPM has a variety of properties, including being a chiral compound, being a good solvent, and having a low melting point. It is also used as a starting material in the synthesis of other compounds.
Scientific Research Applications
Synthesis and Structural Modifications
Novel Synthesis Approaches
Researchers have developed novel synthesis methods for azetidinone derivatives, demonstrating the versatility of these compounds in chemical synthesis. For example, a study described the synthesis of novel 3-oxopiperidin-2-ones from methyl 2-alkoxy-5-amino-2-pentenoates, highlighting the cyclization towards pyrrolidines and piperidines through ring transformation of azetidin-2-ones (Dejaegher, D’hooghe, & Kimpe, 2008).
Catalytic Asymmetric Addition
Another study focused on the preparation of enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol from readily available materials, evaluated for catalytic asymmetric addition of organozinc reagents to aldehydes, achieving high enantioselectivity (Wang et al., 2008).
Biological and Pharmacological Activities
Antimicrobial and Antitubercular Activities
Compounds derived from azetidinones have been synthesized and evaluated for their antimicrobial and antitubercular activities. For instance, a series of pyrimidine-azetidinone analogues were synthesized and showed promising in vitro antimicrobial and antitubercular activities, suggesting their potential as antibacterial and antituberculosis agents (Chandrashekaraiah et al., 2014).
Antidepressant and Nootropic Agents
A study synthesized Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone, which were investigated for their antidepressant and nootropic activities. Certain compounds displayed significant activity, underscoring the potential of the 2-azetidinone skeleton as a CNS active agent (Thomas et al., 2016).
Metabolic Studies
Glutathione S-transferase Catalysis
A compound, AZD1979, featuring a related structural motif, was investigated for its metabolism in human hepatocytes, revealing a series of glutathione-related metabolites. This study provides insights into the metabolic pathways and enzyme interactions of such compounds, with implications for drug design and pharmacokinetics (Li et al., 2019).
properties
IUPAC Name |
azetidin-3-yl-[4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl]methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-4-17-8-11-7-15(9-13(11,2)3)12(16)10-5-14-6-10/h10-11,14H,4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYYVSSZCDYJVTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CN(CC1(C)C)C(=O)C2CNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Azetidin-3-yl(4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)methanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.